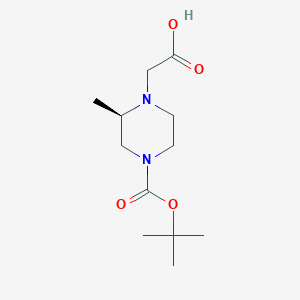
(R)-2-(4-(Tert-butoxycarbonyl)-2-methylpiperazin-1-YL)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-(4-(Tert-butoxycarbonyl)-2-methylpiperazin-1-YL)acetic acid is a compound that features a piperazine ring substituted with a tert-butoxycarbonyl group and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One efficient method involves using flow microreactor systems, which provide a more efficient, versatile, and sustainable process compared to traditional batch methods . Another method involves the use of tert-butyl hydroperoxide under metal-free conditions to achieve the desired tert-butyl esters .
Industrial Production Methods
Industrial production of this compound may leverage continuous flow processes to ensure high efficiency and scalability. The use of microreactor technology can significantly enhance the yield and purity of the product while minimizing waste and energy consumption .
Analyse Des Réactions Chimiques
Types of Reactions
®-2-(4-(Tert-butoxycarbonyl)-2-methylpiperazin-1-YL)acetic acid can undergo various chemical reactions, including:
Oxidation: The tert-butyl group can be oxidized under specific conditions.
Reduction: The compound can be reduced to remove the tert-butoxycarbonyl group.
Substitution: The piperazine ring allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxalyl chloride for deprotection of the N-tert-butoxycarbonyl group , and tert-butyl hydroperoxide for oxidation reactions . The reactions typically occur under mild conditions, such as room temperature, to ensure high yields and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the N-tert-butoxycarbonyl group yields the corresponding amine, while oxidation reactions can produce various oxidized derivatives.
Applications De Recherche Scientifique
®-2-(4-(Tert-butoxycarbonyl)-2-methylpiperazin-1-YL)acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s structural properties make it useful in studying enzyme interactions and receptor binding.
Industry: The compound can be used in the production of pharmaceuticals and other fine chemicals
Mécanisme D'action
The mechanism of action of ®-2-(4-(Tert-butoxycarbonyl)-2-methylpiperazin-1-YL)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butoxycarbonyl group can be selectively removed to reveal the active amine, which can then interact with its target. The molecular pathways involved depend on the specific application and target of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-tert-butoxycarbonyl derivatives of amino acids: These compounds share the tert-butoxycarbonyl group and are used in similar applications, such as protecting groups in peptide synthesis.
Tert-butyl esters: These compounds also feature the tert-butyl group and are used in various chemical transformations.
Uniqueness
®-2-(4-(Tert-butoxycarbonyl)-2-methylpiperazin-1-YL)acetic acid is unique due to its specific combination of a piperazine ring with a tert-butoxycarbonyl group and a methyl group.
Propriétés
Formule moléculaire |
C12H22N2O4 |
|---|---|
Poids moléculaire |
258.31 g/mol |
Nom IUPAC |
2-[(2R)-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic acid |
InChI |
InChI=1S/C12H22N2O4/c1-9-7-14(11(17)18-12(2,3)4)6-5-13(9)8-10(15)16/h9H,5-8H2,1-4H3,(H,15,16)/t9-/m1/s1 |
Clé InChI |
DTPBLKDYIFKPAT-SECBINFHSA-N |
SMILES isomérique |
C[C@@H]1CN(CCN1CC(=O)O)C(=O)OC(C)(C)C |
SMILES canonique |
CC1CN(CCN1CC(=O)O)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















